molecular formula C11H12N2O B12884325 3-methoxy-5-methyl-1-phenyl-1H-pyrazole CAS No. 1013-38-3

3-methoxy-5-methyl-1-phenyl-1H-pyrazole

Cat. No.: B12884325
CAS No.: 1013-38-3
M. Wt: 188.23 g/mol
InChI Key: NGVOVYIGNOOSBM-UHFFFAOYSA-N
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Description

3-Methoxy-5-methyl-1-phenyl-1H-pyrazole ( 1013-38-3) is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This pyrazole derivative is built around a five-membered heterocyclic ring containing two nitrogen atoms, a structure that is a key motif in many biologically active molecules . The compound is characterized by a phenyl substituent at the 1-position, and methoxy and methyl groups at the 3- and 5-positions of the pyrazole ring, respectively . Pyrazole scaffolds, like this one, are of significant interest in medicinal chemistry research due to their wide spectrum of reported pharmacological activities . These include potent antioxidant activity , where such derivatives can act as effective radical scavengers . The mechanism is often attributed to an H-atom abstraction process that neutralizes free radicals, helping to mitigate oxidative stress . Furthermore, structurally related pyrazole compounds have demonstrated antimicrobial properties against various bacterial and fungal strains, making them valuable templates in the search for new anti-infective agents . This combination of potential bioactivities makes this compound a valuable building block for researchers developing and evaluating novel therapeutic compounds. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1013-38-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-methoxy-5-methyl-1-phenylpyrazole

InChI

InChI=1S/C11H12N2O/c1-9-8-11(14-2)12-13(9)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

NGVOVYIGNOOSBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)OC

Origin of Product

United States

Advanced Spectroscopic and Diffraction Analysis for Structural Elucidation of 3 Methoxy 5 Methyl 1 Phenyl 1h Pyrazole

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In the electron ionization (EI) mass spectrum of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole, the molecular ion peak [M]⁺ is expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₁₂N₂O, 188.23 g/mol ).

The fragmentation of pyrazole (B372694) derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents. The fragmentation pattern for this compound is anticipated to proceed through several key pathways. researchgate.net A primary fragmentation may involve the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, leading to a stable ion. Another significant fragmentation pathway often observed in pyrazoles is the cleavage of the pyrazole ring itself, which can involve the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.net The presence of the phenyl group typically results in a prominent fragment at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. The fragmentation of the N-phenyl bond can also lead to ions representing the pyrazole moiety.

A representative table of expected major fragments is provided below. The relative abundance of these fragments provides a unique fingerprint for the compound's structure.

m/zProposed Fragment IonFormulaSignificance
188[M]⁺[C₁₁H₁₂N₂O]⁺Molecular Ion
173[M - CH₃]⁺[C₁₀H₉N₂O]⁺Loss of a methyl radical
157[M - OCH₃]⁺[C₁₁H₉N₂]⁺Loss of a methoxy radical
105[C₆H₅N₂]⁺[C₆H₅N₂]⁺Phenyl-diazene fragment
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from the ground state to higher energy orbitals. The spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic and heterocyclic ring systems. uzh.ch

The pyrazole ring, the phenyl ring, and the methoxy group constitute the principal chromophores in the molecule. The conjugated system formed by the phenyl and pyrazole rings is expected to give rise to strong absorption bands, typically in the 250-300 nm range, corresponding to π → π* transitions. scispace.commaterialsciencejournal.org The non-bonding electrons on the nitrogen and oxygen atoms can undergo n → π* transitions, which are generally weaker and may appear as shoulders on the main absorption bands at longer wavelengths. uzh.ch The solvent environment can influence the position of these absorption maxima (λₘₐₓ); polar solvents may cause a shift in the wavelength of absorption due to stabilization of the ground or excited states. scispace.com

λₘₐₓ (nm)Molar Absorptivity (ε)Assigned Electronic TransitionAssociated Chromophore
~265Highπ → πPhenyl-pyrazole conjugated system
~310Lown → πN/O lone pairs to pyrazole π* orbital

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

The molecular geometry of this compound is defined by the spatial relationship between its constituent rings. The pyrazole ring is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems. The phenyl ring at the N1 position is typically not coplanar with the pyrazole ring. The dihedral angle between the mean planes of the pyrazole and phenyl rings is a key structural parameter and is generally found to be significant in related structures, often ranging from 40° to 60°. mdpi.comresearchgate.net This twist is due to steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring.

The bond lengths within the pyrazole and phenyl rings are expected to exhibit values typical for aromatic C-C, C-N, and N-N bonds. The C-O bond of the methoxy group and the C-C bond of the methyl group will show standard single bond character.

ParameterExpected ValueComment
N1-N2 Bond Length~1.38 ÅTypical for pyrazole ring
N1-C(phenyl) Bond Length~1.43 ÅSingle bond with partial double bond character
C3-O(methoxy) Bond Length~1.36 ÅAromatic C-O bond
C(pyrazole)-N-N Bond Angle~105-112°Typical for five-membered heterocycle
Pyrazole-Phenyl Dihedral Angle40-60°Indicates non-coplanar ring arrangement

The crystal packing of this compound is governed by a network of weak intermolecular forces. Although the molecule lacks strong hydrogen bond donors like O-H or N-H, it can participate in weak C-H···N and C-H···O hydrogen bonds, where hydrogen atoms from the methyl or phenyl groups interact with the nitrogen atoms of the pyrazole ring or the oxygen atom of the methoxy group on adjacent molecules. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 3 Methoxy 5 Methyl 1 Phenyl 1h Pyrazole

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

No published research data is currently available for this specific compound.

Reactivity and Chemical Transformations of 3 Methoxy 5 Methyl 1 Phenyl 1h Pyrazole and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring and Phenyl Substituents

The pyrazole ring is an electron-rich heterocyclic system, which makes it susceptible to electrophilic aromatic substitution. The C4 position is the most nucleophilic and, therefore, the primary site for such reactions.

A prominent example of electrophilic substitution is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) at the C4 position. This reaction typically uses a Vilsmeier reagent, such as one generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate activated aromatic rings. rsc.org For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with the Vilsmeier reagent yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. arkat-usa.org This transformation is a key step in the synthesis of various functionalized pyrazole derivatives. researchgate.netnih.gov

Another significant electrophilic substitution is C-acylation , where an acyl group is introduced at the C4 position. This is often achieved by reacting the pyrazole derivative with an acid chloride or anhydride. scispace.com To achieve selective C-acylation over O-acylation on the tautomeric pyrazolone form, a base like calcium hydroxide can be used. This base facilitates the reaction by trapping the liberated hydrogen chloride and promoting the desired C-acylated product. rsc.orgacs.org This method has been successfully used to prepare various 4-acyl-1-phenyl-3-methyl-pyrazolone-5 derivatives, which are valuable as chelating agents. scispace.comsioc-journal.cnresearchgate.net

While the pyrazole ring is generally more reactive, the N-phenyl substituent can also undergo electrophilic substitution, although this often requires harsher conditions or specific directing groups on the phenyl ring itself.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

Reaction Reagents Position of Substitution Product Type
Vilsmeier-Haack Formylation POCl₃ / DMF C4 of pyrazole ring 4-Carbaldehyde pyrazole
C-Acylation Acid Chloride / Ca(OH)₂ C4 of pyrazole ring 4-Acyl pyrazole

Nucleophilic Substitution Reactions and Transformations of Substituent Groups

Derivatives of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole can undergo nucleophilic substitution, particularly when a suitable leaving group is present on the pyrazole ring. For example, a chloro group at the C5 position is susceptible to displacement by nucleophiles. The synthesis of 5-aryloxy-substituted pyrazoles can be achieved through the reaction of a 5-chloro-pyrazole-4-carbaldehyde derivative with various phenols in the presence of a base like potassium hydroxide. researchgate.net

Furthermore, substituent groups attached to the pyrazole core can be chemically transformed to introduce new functionalities. A notable example is reductive amination , which converts a carbonyl group, such as a 4-carbaldehyde, into an amine. ineosopen.org This two-step, one-pot process typically involves the initial condensation of the aldehyde with a primary amine to form an intermediate imine (Schiff base), which is then reduced in situ by a reducing agent like sodium borohydride to yield the corresponding secondary amine. researchgate.netmdpi.com This reaction is a widely used method for constructing C-N bonds in organic synthesis. ineosopen.org

Table 2: Nucleophilic Substitution and Substituent Transformation Reactions

Reaction Type Substrate Example Reagents Product Type
Nucleophilic Substitution 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenol / KOH 5-Phenoxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Reductive Amination 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde Primary Amine, then NaBH₄ 4-(Aminomethyl)-1-aryl-5-ferrocenyl-1H-pyrazole

Cycloaddition and Condensation Reactions for Scaffold Diversification

The pyrazole framework serves as a versatile platform that can be expanded and diversified through cycloaddition and condensation reactions. These reactions are crucial for building more complex, fused heterocyclic systems.

[3+2] Cycloaddition reactions are a powerful tool for synthesizing the pyrazole ring itself. This involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile like an alkyne or alkene. nih.govresearchgate.net For example, the aerobic oxidative [3+2] cycloaddition of hydrazines and propiolates, promoted by a copper catalyst, provides regioselective access to polysubstituted pyrazoles. thieme-connect.com Similarly, silver-catalyzed reactions of N'-benzylidene tolylsulfonohydrazides with β-ketoesters proceed through sequential nucleophilic addition, intramolecular cyclization, and elimination to form trifluoromethylated pyrazole derivatives. mdpi.com

Condensation reactions are also widely employed for scaffold diversification. The foundational synthesis of the pyrazolone core often involves the cyclocondensation of a β-ketoester (like ethyl acetoacetate) with phenylhydrazine (B124118). google.com Once formed, the pyrazolone can participate in further condensations. For example, the active methylene group at the C4 position of 1-phenyl-3-methyl-5-pyrazolone can condense with aldehydes in a Knoevenagel-type reaction. researchgate.netresearchgate.net Additionally, substituents on the pyrazole ring, such as a 4-carbaldehyde group, can condense with active methylene compounds or other reagents to build new rings or extend side chains. atlantis-press.comnih.gov Multicomponent reactions that combine these steps in a one-pot synthesis are efficient methods for creating complex molecules like pyrano[2,3-c]pyrazoles. beilstein-journals.org

Table 3: Reactions for Pyrazole Scaffold Diversification

Reaction Type Reactants Key Intermediate/Process Product Class
[3+2] Cycloaddition Hydrazines + Propiolates Aerobic oxidative cyclization Polysubstituted pyrazoles
[3+2] Cycloaddition Diazo compounds + Alkynes 1,3-dipolar cycloaddition Substituted pyrazoles
Cyclocondensation Ethyl acetoacetate + Phenylhydrazine Knorr pyrazole synthesis Pyrazolones
Knoevenagel Condensation Pyrazolone + Aldehyde Reaction at C4 active methylene 4,4'-(Arylmethylene)bis(pyrazol-5-ols)

Metal Coordination Chemistry and Ligand Properties

Pyrazole derivatives are excellent ligands in coordination chemistry due to the presence of two nitrogen atoms within the five-membered ring: a pyrrole-type (N1) and a pyridine-type (N2) nitrogen. nih.gov The lone pair of electrons on the pyridine-like N2 atom is readily available for coordination with metal ions. researchgate.net

Substituted pyrazoles, including derivatives of this compound, form stable complexes with a wide range of transition metals such as Cu(II), Ni(II), Co(II), Cd(II), and Fe(II). nih.gov The pyrazole ring typically acts as a monodentate ligand, coordinating through the N2 nitrogen. uninsubria.it However, the presence of other donor atoms in substituents can lead to multidentate coordination behavior. For instance, ligands containing additional coordinating groups like hydroxyl, carbonyl, or other heterocyclic moieties can act as bidentate or polydentate chelating agents. nih.govresearchgate.nettandfonline.com The specific nature of the metal ion, the counter-anion, and the solvent system can influence the stoichiometry and final structure of the resulting metal complex, leading to the formation of mononuclear, dinuclear, or polynuclear species. researchgate.netuninsubria.it

The stability of these metal complexes is a key parameter, often determined by pH-metric or spectrophotometric titrations. The stability constants (log K) quantify the affinity of the ligand for a particular metal ion. Studies on various substituted pyrazoles have shown that the stability of the complexes often follows the Irving-Williams order (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). researchgate.net The difference between stepwise stability constants (log K₁ and log K₂) can indicate whether 1:1 and 1:2 complexes form in a stepwise or simultaneous fashion. semanticscholar.org The nature of the substituents on both the pyrazole and phenyl rings can influence the stability of the complexes through electronic and steric effects. mocedes.org

Table 4: Characterization and Stability of Pyrazole-Metal Complexes

Parameter Method of Determination Typical Findings
Coordination Mode X-ray Diffraction, IR Spectroscopy Monodentate (via N2), Bidentate (if chelating groups are present)
Stoichiometry Spectrophotometry, Elemental Analysis Commonly 1:1 or 1:2 (Metal:Ligand)
Geometry X-ray Diffraction Tetrahedral, Octahedral, etc., depending on metal and ligands
Stability Constants (log K) pH-metry, Spectrophotometry Varies with metal ion; often follows Irving-Williams series

Exploration of Biological Activities and Underlying Mechanistic Insights

General Biological Activities Associated with Pyrazole (B372694) Core

The pyrazole scaffold is a privileged structure in drug discovery, known to interact with a multitude of biological targets. sigmaaldrich.com Compounds incorporating this moiety have demonstrated a broad spectrum of biological activities. researchgate.net

Historically, the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. researchgate.net Since then, synthetic pyrazole derivatives have been developed and investigated for numerous therapeutic applications. The inherent chemical properties of the pyrazole ring, including its ability to act as a ligand, contribute to its diverse pharmacological profile. orientjchem.org

The wide-ranging biological activities reported for pyrazole derivatives include:

Anti-inflammatory and Analgesic: Many pyrazole derivatives are known for their anti-inflammatory and pain-relieving effects. researchgate.netnih.gov

Antimicrobial: This class of compounds has shown significant activity against various bacterial and fungal strains. acgpubs.orgmdpi.comgreenpharmacy.info

Antiviral: Researchers have identified pyrazole derivatives with potent activity against a range of viruses. researchgate.netnih.govmdpi.com

Anticancer: The pyrazole nucleus is found in several compounds investigated for their antitumor properties. sigmaaldrich.com

Anticonvulsant: Certain derivatives have been explored for their potential in managing seizures. researchgate.net

Antioxidant: The ability to counteract oxidative stress is another key biological activity of pyrazoles. frontiersin.org

Enzyme Inhibition: Pyrazoles are known to inhibit various enzymes, including cyclooxygenase (COX) and monoamine oxidase (MAO). researchgate.net

Receptor Modulation: Some pyrazole compounds can act as ligands for receptors like the estrogen receptor (ER) and cholecystokinin-1 receptor. researchgate.netorientjchem.org

Other Activities: The spectrum of activities also extends to anti-tubercular, anti-diabetic, and neuroprotective effects. researchgate.netacgpubs.org

The continued research into pyrazole derivatives aims to develop new therapeutic agents with enhanced efficacy and specificity. researchgate.net

In Vitro Studies on Specific Biological Targets and Pathways

To understand the broad biological profile of pyrazoles, researchers have conducted numerous in vitro studies to elucidate their interactions with specific molecular targets and pathways. These investigations provide crucial insights into the mechanisms underlying their pharmacological effects.

The inhibition of enzymes is a key mechanism through which many pyrazole derivatives exert their therapeutic effects. A notable target for this class of compounds is Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

One study synthesized a novel series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives and tested their ability to inhibit MAO-A and MAO-B isoforms. researchgate.net Several of these compounds demonstrated significant inhibitory activity against MAO-B. researchgate.net

Beyond MAO-B, pyrazole derivatives have been found to inhibit a range of other enzymes. For instance, some have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Other studies have reported the inhibition of enzymes such as urease and α-chymotrypsin by pyrazole-based compounds. researchgate.net The ability of pyrazoles to inhibit bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) is also being explored for the development of new antibiotics. researchgate.net

Table 1: Examples of Enzyme Inhibition by Pyrazole Derivatives

Pyrazole Derivative ClassEnzyme TargetReported ActivityReference
1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazolesMonoamine Oxidase B (MAO-B)Promising inhibitory activity. researchgate.net
Celecoxib derivativesCyclooxygenase-2 (COX-2)Selective inhibition. nih.gov
Polypyrazolic ligandsUrease, ButyrylcholinesteraseSelective inhibition observed. researchgate.net
Thiazolidindione/thiazolidinone with pyrazole coreCOX-2Excellent activity against COX-2. nih.gov

The interaction of pyrazole derivatives with various cellular receptors is another important aspect of their biological activity. These interactions can lead to the modulation of signaling pathways involved in a variety of physiological processes.

Research has shown that certain pyrazole derivatives can act as antagonists for the cholecystokinin-1 (CCK1) receptor. researchgate.net Additionally, some compounds containing the pyrazole nucleus have been identified as ligands for the estrogen receptor (ER), suggesting potential applications in hormone-related therapies. researchgate.netorientjchem.org More recently, pyrazol-4-yl-pyridine derivatives have been investigated as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor (mAChR), a target for neurodegenerative diseases. researchgate.netnih.gov

Many pyrazole derivatives exhibit antioxidant properties, which are crucial for protecting cells from damage caused by oxidative stress. frontiersin.orgorientjchem.org Oxidative stress is implicated in numerous diseases, making antioxidant compounds a significant area of research.

The antioxidant mechanism of pyrazoles often involves the scavenging of free radicals. researchgate.net For example, studies on 1,5-diarylpyrazoles have demonstrated their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net The presence of specific substituents, such as hydroxy and methoxy (B1213986) groups on the phenyl rings of pyrazole derivatives, has been shown to enhance their antioxidant capacity. researchgate.net

In some cases, pyrazole derivatives protect against oxidative stress by inhibiting pro-oxidative enzymes like 15-lipoxygenase (15-LOX). researchgate.net The pyrazole compound edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a known potent antioxidant that works by scavenging a wide variety of oxygen free radicals. mdpi.com

The pyrazole scaffold is a key component in the development of new antimicrobial agents to combat drug-resistant pathogens. mdpi.com Derivatives of pyrazole have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. acgpubs.orggreenpharmacy.info

The antimicrobial efficacy of pyrazole derivatives is often influenced by the nature and position of substituents on the pyrazole ring. For instance, the introduction of chloro, bromo, fluoro, or nitro groups at certain positions has been shown to enhance antibacterial activity, whereas methyl or methoxy substitutions may lead to a reduction in activity. greenpharmacy.info

A variety of pyrazole-based compounds have been synthesized and evaluated for their antimicrobial potential. These include pyrazole-1-sulphonamides, pyrazoline-1-thiocarboxamides, and isonicotinoyl pyrazolines, many of which have shown moderate to potent antimicrobial effects. acgpubs.org Quinoline-substituted pyrazole derivatives have also been reported as potent antimicrobial agents with low minimum inhibitory concentration (MIC) values against bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Bacterial/Fungal StrainPyrazole Derivative ClassObserved ActivityReference
Staphylococcus aureusQuinoline-substituted pyrazolesPotent activity (MIC: 0.12–0.98 μg/ml). mdpi.com
Escherichia coliThiazolidinone-clubbed pyrazolesModerate activity (MIC: 16 μg/ml). mdpi.com
Aspergillus niger2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideHigh antifungal activity (MIC: 1 μg/mL).
Mycobacterium tuberculosis H37Rv1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesScreened at 6.25 µg/mL. nih.gov

The development of effective antiviral agents is a critical area of pharmaceutical research, and pyrazole derivatives have emerged as a promising class of compounds. researchgate.netnih.gov These compounds have shown inhibitory activity against a wide range of DNA and RNA viruses. researchgate.net

For example, a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and evaluated for their in vitro antiviral activity against Herpes Simplex Virus type-1 (HSV-1). researchgate.net Several of these compounds exhibited strong antiviral activity, with some showing higher potency than the reference drug acyclovir.

Other studies have investigated pyrazole derivatives against coronaviruses, including SARS-CoV-2 and MERS-CoV. mdpi.com Hydroxyquinoline-pyrazole derivatives, in particular, have shown potent inhibition of these viruses in cell culture assays. mdpi.com The antiviral mechanism of some pyranopyrazole derivatives has been linked to the inhibition of viral enzymes like the main protease (Mpro), which is essential for viral replication. mdpi.com

Anti-inflammatory Activities

The pyrazole nucleus is a core component of many compounds with established anti-inflammatory properties. The mechanisms of action are varied, but a primary target for many pyrazole derivatives is the inhibition of key mediators in the inflammatory cas

Applications of 3 Methoxy 5 Methyl 1 Phenyl 1h Pyrazole and Its Derivatives in Diverse Fields

Catalysis and Organocatalysis

The nitrogen atoms in the pyrazole (B372694) ring are excellent coordinators for metal ions, making pyrazole derivatives highly effective as ligands in transition metal catalysis. The strategic placement of substituents on the pyrazole core allows for the fine-tuning of the ligand's electronic and steric environment, which in turn influences the activity and selectivity of the catalytic system.

Ligand Design for Transition Metal-Catalyzed Reactions

Derivatives of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole are promising candidates for ligand design in a variety of transition metal-catalyzed cross-coupling reactions. The core structure is analogous to ligands that have proven effective in reactions such as the Suzuki-Miyaura and Heck couplings. For instance, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole has been utilized in palladium-catalyzed cross-coupling reactions, demonstrating the viability of the methoxy-phenyl-pyrazole scaffold in such catalytic systems.

The design of these ligands often involves the introduction of functional groups that can chelate to a metal center, thereby stabilizing the catalytic species and promoting the desired transformation. The methoxy (B1213986) and methyl groups on the pyrazole ring of the target compound can influence the electron density at the nitrogen atoms, which can be leveraged to modulate the ligand's binding affinity and the catalytic activity of the resulting metal complex.

Table 1: Examples of Pyrazole Derivatives in Transition Metal-Catalyzed Reactions

Pyrazole DerivativeMetal CatalystReaction TypeApplication
4-bromo-3-methoxy-1-phenyl-1H-pyrazolePalladiumCross-couplingSynthesis of complex organic molecules
3-aryl-5-R-pyrazolesRhodiumC-H FunctionalizationOxidative coupling with alkenes

Application in Organic Synthesis Methodologies

Beyond their role as ligands, pyrazole derivatives can also serve as key building blocks in the synthesis of more complex molecules. The pyrazole core can be functionalized at various positions, allowing for the construction of diverse molecular architectures. For example, the synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles provides access to asymmetric imine ligands, which are valuable in the development of polynuclear metal complexes.

The synthetic versatility of the pyrazole ring, combined with the specific substituents of this compound, opens up avenues for its use in the development of novel synthetic methodologies. These could include multi-component reactions where the pyrazole acts as a key reactant or intermediate, leading to the efficient construction of molecules with potential applications in medicinal chemistry and materials science.

Materials Science and Advanced Functional Materials

The inherent aromaticity and tunable electronic properties of the pyrazole ring make its derivatives attractive for applications in materials science. By incorporating specific functional groups, the photophysical and electronic characteristics of these compounds can be tailored for use in a range of advanced functional materials.

Fluorescent Dyes and Labels

Pyrazole derivatives are well-documented for their fluorescent properties, exhibiting high quantum yields and tunable emission spectra. These characteristics make them ideal for use as fluorescent dyes and labels in various applications, including bioimaging. The fluorescence of these compounds often arises from intramolecular charge transfer (ICT) processes, which can be influenced by the nature and position of substituents on the pyrazole ring.

For example, pyrazoline-based fluorescent probes have been developed for the selective sensing and imaging of biologically relevant molecules. While specific data for this compound is not extensively reported, the structural similarity to known fluorescent pyrazoles suggests its potential in this area. The combination of the electron-donating methoxy group and the phenyl and methyl substituents could lead to interesting photophysical properties.

Table 2: Photophysical Properties of Selected Fluorescent Pyrazole Derivatives

CompoundExcitation (nm)Emission (nm)Quantum Yield (Φ)Application
2-[1-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol362474-Detection of picric acid
Thiazole–pyrazoline derivatives---Autophagy inducers in cancer cells
3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one-~580-Photovoltaics

Conductive Polymers and Optoelectronic Materials

The development of organic materials for electronic and optoelectronic applications is a rapidly growing field. Pyrazole derivatives have been investigated as components of conductive polymers and as materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability of the pyrazole ring to participate in π-conjugation makes it a suitable building block for materials that can transport charge.

For instance, trifluoromethyl-substituted derivatives of pyrazoles have been synthesized and characterized for their use in photovoltaic and electroluminescent applications. These compounds have been incorporated into the active layer of organic solar cells and have been used as emitters in OLEDs, demonstrating the potential of the pyrazole scaffold in optoelectronic devices. The electronic properties of this compound could be similarly harnessed for the development of new optoelectronic materials.

Sensors and Imaging Probes

The ability of pyrazole derivatives to act as ligands for metal ions, coupled with their fluorescent properties, makes them excellent candidates for the development of chemical sensors and imaging probes. These probes can be designed to exhibit a change in their fluorescence signal upon binding to a specific analyte, allowing for its detection and quantification.

A notable application is the use of pyrazole-based probes for the detection of copper(II) ions (Cu²⁺), which play a crucial role in various biological processes. rsc.org For example, a tetrahydro-chromeno[2,3-c]pyrazole derivative has been shown to exhibit enhanced fluorescence upon chelation with Cu²⁺, enabling its use for in vivo sensing. rsc.org Another example is a celecoxib-based near-infrared (NIR) fluorescent probe used for sensing cyclooxygenase-2 (COX-2) in tumor cells. rsc.org These examples underscore the potential of functionalized pyrazoles, including derivatives of this compound, in the design of highly specific and sensitive molecular probes for biological and environmental applications.

Table 3: Pyrazole-Based Sensors and Imaging Probes

ProbeAnalyteSensing MechanismApplication
Tetrahydro-chromeno[2,3-c]pyrazole derivativeCu²⁺Fluorescence enhancement upon chelationIn vivo metal ion sensing
Celecoxib-based NIR fluorescent probeCyclooxygenase-2 (COX-2)-Imaging in tumor cells
2-[1-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenolPicric acidFluorescence quenchingDetection of explosives

Agricultural Chemistry and Crop Protection

The pyrazole ring is a critical pharmacophore in the design of modern agrochemicals. Its derivatives have been successfully commercialized as herbicides, fungicides, and insecticides. The versatility of the pyrazole structure allows for extensive chemical modification, leading to compounds with a wide range of biological activities and modes of action. Research into phenylpyrazole derivatives, in particular, has been a fertile ground for the discovery of new active ingredients for crop protection.

One major target for pyrazole-based herbicides is the enzyme protoporphyrinogen oxidase (Protox). Inhibition of this enzyme disrupts the chlorophyll biosynthetic pathway, leading to the accumulation of phototoxic intermediates that cause rapid cell membrane damage and plant death. A study focused on novel Protox inhibitors synthesized a series of phenyl pyrazole derivatives. For instance, the compound 2-(N-acetylacetamido)-6-chloro-3-[4-chloro-5-(trifluoromethyl)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenyl acetate, while structurally different from the subject compound (being a 1-methyl-pyrazole), demonstrated high herbicidal activity, achieving over 90% inhibition of weeds at a low dosage of 150 g/hm². researchgate.net

Another area of investigation is the development of pyrazole derivatives that incorporate other active chemical moieties. In one study, novel phenylpyrazole derivatives containing strobilurin moieties were designed and synthesized. Several of these compounds exhibited good herbicidal activity against broadleaf weeds like Amaranthus retroflexus. rsc.org Similarly, pyrazole derivatives containing phenylpyridine moieties have been evaluated for their herbicidal effects, with some compounds showing moderate activity against weeds such as Digitaria sanguinalis and Abutilon theophrasti in post-emergence treatments at 150 g a.i./hm². mdpi.com

One study on 5-arylmethoxy phenylpyrazole derivatives found that the compound 4-chloro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole showed 95% inhibition against Abutilon theophrasti at a very low dosage of 9.375 g/hm². researchgate.net This highlights the high potency that can be achieved with this class of compounds.

Compound TypeTarget Weed(s)DosageInhibition Rate (%)Reference
Substituted Phenyl Pyrazole Acetate¹General Weeds150 g/hm²>90% researchgate.net
Phenylpyrazole with Strobilurin MoietyAmaranthus retroflexus150 g a.i./hm²Good Inhibition rsc.org
Phenylpyridine-Containing PyrazoleDigitaria sanguinalis, Abutilon theophrasti150 g a.i./hm²Moderate mdpi.com
5-Arylmethoxy Phenylpyrazole²Abutilon theophrasti9.375 g/hm²95% researchgate.net

¹ 2-(N-acetylacetamido)-6-chloro-3-[4-chloro-5-(trifluoromethyl)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenyl acetate

² 4-chloro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole

The phenylpyrazole scaffold is well-established in the development of insecticides and fungicides, with numerous commercial products based on this core structure.

Fungicidal Activities

Many pyrazole derivatives function as succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiration of fungi, leading to a cessation of energy production and fungal death. Research into novel pyrazole carboxamides has yielded compounds with potent fungicidal effects. For example, a series of N-(substituted pyridinyl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested against several plant pathogenic fungi. acs.org Compound 7a from this series showed an EC₅₀ value of 1.8 µg/mL against Gibberella zeae, while compound 7c had EC₅₀ values of 1.5 µg/mL and 3.6 µg/mL against Fusarium oxysporum and Cytospora mandshurica, respectively. acs.org

In another study, a series of 32 pyrazole derivatives were synthesized to explore their fungicidal properties. A derivative containing a p-trifluoromethyl-phenyl moiety, compound 26 , demonstrated broad-spectrum activity with low EC₅₀ values against multiple fungi, including Valsa mali (1.787 µg/mL) and Thanatephorus cucumeris (1.638 µg/mL). nih.gov This indicates that substitutions on the phenyl ring significantly influence fungicidal potency.

CompoundTarget FungusEC₅₀ (µg/mL)Reference
Compound 7a¹Gibberella zeae1.8 acs.org
Compound 7c¹Fusarium oxysporum1.5 acs.org
Cytospora mandshurica3.6
Compound 26²Valsa mali1.787 nih.gov
Thanatephorus cucumeris1.638

¹ N-(substituted pyridinyl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative

² Pyrazole derivative containing a p-trifluoromethyl-phenyl moiety

Pesticidal Activities

Phenylpyrazoles are a prominent class of broad-spectrum insecticides. Their primary mode of action is the blockage of GABA-gated chloride channels in insects, which leads to hyperexcitation of the central nervous system and eventual death.

Research continues to generate novel phenylpyrazole-based insecticides with improved efficacy and safety profiles. For instance, novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide and other moieties were synthesized and tested against various pests. researchgate.net Some of these compounds showed high insecticidal activity against cotton bollworm (Helicoverpa armigera), with stomach activities of 60% at a concentration of 5 mg/kg. researchgate.net Furthermore, certain derivatives exhibited excellent foliar contact activity against the bean aphid (Aphis craccivora), reaching 95-100% efficacy at 200 mg/kg. researchgate.net

Another study focused on pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety. Several of these compounds displayed 100% mortality against the diamondback moth (Plutella xylostella) at a concentration of 200 µg/mL. nih.gov This work underscores the potential for creating highly effective and selective insecticides by modifying the substituents on the pyrazole and phenyl rings.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methoxy 5 Methyl 1 Phenyl 1h Pyrazole Derivatives

Impact of Methoxy (B1213986) Group Modification on Reactivity and Biological Profile

The methoxy group (-OCH₃) at the C3 position of the pyrazole (B372694) ring is a strong electron-donating group (EDG) by resonance. This electronic influence significantly modulates the reactivity and properties of the pyrazole core.

Reactivity: Theoretical studies on substituted pyrazoles indicate that electron-donating groups at the C3 position increase the electron density of the ring system. mdpi.com This enhanced electron density can influence the basicity of the pyridine-like nitrogen (N2), making it more susceptible to protonation or interaction with electrophiles. mdpi.com Conversely, it can also increase the acidity of a proton at the N1 position in N-unsubstituted pyrazoles, though this is not directly applicable to our N1-phenyl substituted compound. mdpi.comnih.gov In reactions such as electrophilic aromatic substitution, the increased electron density from the methoxy group would generally activate the pyrazole ring, although the regioselectivity would be directed by the combined influence of all substituents.

Biological Profile: The methoxy group's ability to act as a hydrogen bond acceptor is crucial for its interaction with biological targets. In structure-activity relationship studies of various heterocyclic compounds, methoxy groups are often involved in key binding interactions with receptor pockets. For instance, studies on pyrazole derivatives have shown that the presence and position of methoxy substituents can be critical for biological activity. Research on pyrazolone-pyrazole derivatives revealed that strong electron-donating methoxy groups at positions 3 and 5 of a phenyl ring attached to the pyrazole core resulted in potent cytotoxicity against cancer cells. nih.gov While this example pertains to a phenyl ring substituent, it highlights the general importance of the methoxy group's electronic effects in conferring biological activity.

Modification of the methoxy group, for example, by converting it to a hydroxyl (-OH) or a larger alkoxy group (e.g., -OC₂H₅), would alter several properties:

Hydrogen Bonding: A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming different or stronger interactions with a target protein compared to the methoxy group, which is only an acceptor.

Steric Hindrance: Increasing the size of the alkoxy group could introduce steric hindrance, which might either enhance binding by filling a hydrophobic pocket or decrease activity by preventing an optimal fit.

A study on 1,3,5-trisubstituted pyrazoline derivatives noted that the substitution of methyl and methoxy groups could potentially reduce antifungal activity compared to electronegative groups in their specific series. journaljpri.com This underscores that the "benefit" of a methoxy group is highly context-dependent and specific to the biological target.

Influence of Methyl Substitution on Pyrazole Core Properties

The methyl group (-CH₃) at the C5 position primarily exerts its influence through steric effects and weak electron-donating inductive effects. This so-called "magic methyl" effect is a well-known concept in medicinal chemistry, where the addition of a methyl group can have profound impacts on a molecule's properties. nih.gov

Steric and Conformational Effects: The methyl group is bulkier than a hydrogen atom and can influence the preferred conformation of the adjacent N1-phenyl ring. nih.gov This steric hindrance can restrict the rotation of the phenyl group, locking the molecule into a more defined, lower-energy conformation. This conformational rigidity can be advantageous for biological activity by reducing the entropic penalty upon binding to a receptor. nih.gov In 1-vinylpyrazoles, for instance, a 5-methyl substituent was shown to favor a specific conformation of the vinyl group. mdpi.com

Electronic and Stability Effects: The methyl group is weakly electron-donating through induction, which can contribute to the electronic character of the pyrazole ring, albeit to a lesser extent than the C3-methoxy group. This can subtly influence the reactivity and basicity of the ring. From a metabolic stability standpoint, the methyl group can block potential sites of oxidation on the pyrazoline ring, thereby increasing the molecule's half-life in biological systems—a common strategy in drug design. nih.gov

Effects of Phenyl Ring Substitution on Electronic and Steric Properties

The N-phenyl group is a large, aromatic substituent that significantly influences the molecule's steric profile and electronic properties. Furthermore, the phenyl ring itself can be substituted, offering a versatile handle for modulating the entire molecule's characteristics.

Electronic Effects: The electronic nature of substituents on the phenyl ring can be transmitted through the aromatic system to the pyrazole core.

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups on the phenyl ring would increase the electron density of the entire system, potentially enhancing the basicity of the pyrazole N2 atom.

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups would have the opposite effect, decreasing the electron density of the pyrazole ring. mdpi.com This can impact reactivity; for example, aryl iodides with electron-withdrawing groups were found to be easily converted into pyrazoles in certain synthetic routes. nih.gov In a series of pyrazole derivatives, a p-nitrophenyl moiety was linked to high anti-inflammatory activity. nih.gov

Steric Effects: The size and position of substituents on the phenyl ring dictate the steric environment around the N1-C(phenyl) bond.

Ortho-substitution: A bulky group at the ortho position of the phenyl ring would create significant steric hindrance, severely restricting the rotation of the phenyl group relative to the pyrazole plane. This can force the molecule into a specific, and potentially biologically active, conformation. youtube.com

Para-substitution: Substitution at the para position generally has a minimal steric effect on the pyrazole core but maximally exerts its electronic influence (inductive and resonance effects). youtube.com Research on other scaffolds has shown that adding substituents to a central phenyl ring can be a viable strategy to improve metabolic stability while maintaining activity. acs.org

The following table summarizes the expected impact of various substituents on the N1-phenyl ring:

Substituent (at para-position)Electronic EffectExpected Impact on Pyrazole Ring BasicityPotential Impact on Lipophilicity
-NO₂Strong Electron-WithdrawingDecreaseIncrease
-ClInductively Withdrawing, Weakly Resonantly DonatingDecreaseSignificant Increase
-CH₃Weakly Electron-DonatingSlight IncreaseIncrease
-OCH₃Strongly Electron-DonatingIncreaseMinor change/slight increase

Conformational Flexibility and Its Implications for Interactions

The degree of rotation around this N-C bond determines the dihedral angle between the pyrazole and phenyl rings. This conformation is influenced by a balance of forces:

Steric Hindrance: The C5-methyl group provides a steric barrier that can disfavor a fully coplanar arrangement between the two rings.

Electronic Conjugation: A more planar conformation would allow for better electronic communication (conjugation) between the π-systems of the phenyl and pyrazole rings.

The resulting equilibrium conformation is likely a non-planar, twisted arrangement. This specific three-dimensional shape is critical for how the molecule fits into the binding site of a protein or enzyme. A rigid conformation can lead to higher binding affinity by pre-organizing the molecule for the target, while some degree of flexibility might be necessary to allow for an "induced fit" upon binding. nih.gov Studies on methyl-containing pharmaceuticals have repeatedly shown that induced conformational effects are a key consequence of methylation, which can improve the adoption of a bioactive conformation. nih.gov

Design Principles for Enhancing Desired Academic and Application Profiles

Based on the SAR and SPR insights, several design principles can be formulated to optimize derivatives of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole for specific purposes.

For Enhanced Biological Activity:

Phenyl Ring Exploration: The N1-phenyl ring is a prime target for modification. A systematic exploration of substituents (e.g., small, large, electron-donating, electron-withdrawing) at the ortho-, meta-, and para-positions can be used to probe the steric and electronic requirements of a biological target. nih.gov For example, introducing a halogen like chlorine or a trifluoromethyl group can increase lipophilicity and potentially enhance cell membrane permeability. nih.gov

Methoxy Group Bioisosteres: The C3-methoxy group can be replaced with other hydrogen bond acceptors like a dimethylamino group (-N(CH₃)₂) or metabolically stable groups like a trifluoromethoxy group (-OCF₃) to modulate binding affinity and pharmacokinetic properties. Converting it to a hydroxyl group (-OH) could introduce hydrogen bond donating capabilities.

Methyl Group Modification: While the C5-methyl group is important for conformation and stability, it could be replaced with other small alkyl groups (e.g., ethyl) or a trifluoromethyl group to fine-tune steric and electronic properties.

For Materials Science Applications (e.g., Dyes, Ligands):

Extend Conjugation: To develop compounds with interesting photophysical properties, the π-system can be extended. This could be achieved by replacing the N1-phenyl group with larger aromatic systems like naphthyl or anthracenyl. nih.gov

Introduce Coordinating Groups: For applications in coordination chemistry, functional groups capable of binding to metal ions (e.g., carboxyl, pyridyl, or cyano groups) can be introduced, most commonly on the phenyl ring or at the C4 position of the pyrazole. nih.gov

Tune Electronic Properties for Reactivity: For use as a building block in organic synthesis, the electronic properties can be tuned to facilitate specific reactions. For instance, installing a strong electron-withdrawing group on the phenyl ring could make the C4-proton of the pyrazole more acidic and susceptible to deprotonation and subsequent functionalization.

The rational design of novel derivatives requires a multi-parameter optimization approach, balancing factors like potency, selectivity, solubility, and metabolic stability to achieve the desired profile. acs.org

Future Perspectives and Emerging Research Directions

Unexplored Synthetic Pathways and Green Chemistry Innovations

While the synthesis of pyrazole (B372694) derivatives is well-established, there remains considerable scope for the development of more sustainable and efficient methods for preparing 3-methoxy-5-methyl-1-phenyl-1H-pyrazole. rsc.org Future research is likely to focus on green chemistry principles to minimize environmental impact and enhance reaction efficiency. researchgate.netresearchgate.net

One promising avenue is the exploration of one-pot, multi-component reactions. researchgate.net Such reactions, which combine multiple starting materials in a single step, offer advantages in terms of reduced solvent usage, shorter reaction times, and simplified work-up procedures. researchgate.net The use of water as a solvent and the development of catalyst-free reaction conditions are also key areas of interest for the green synthesis of pyrazole derivatives. researchgate.netresearchgate.net Furthermore, the regiocontrolled synthesis of pyrazoles, which allows for the selective formation of specific isomers, is a critical area for future investigation to ensure the production of the desired this compound isomer with high purity. acs.org

Synthetic ApproachPotential Advantages for this compound Synthesis
One-Pot, Multi-Component Reactions Increased efficiency, reduced waste, and simplified purification. researchgate.net
Aqueous Media Synthesis Environmentally benign, low cost, and enhanced safety. researchgate.net
Catalyst-Free Reactions Avoids the use of potentially toxic and expensive catalysts, simplifying product purification. researchgate.net
Regiocontrolled Synthesis Precise control over isomer formation, leading to higher purity of the target compound. acs.org

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. Advanced spectroscopic techniques are poised to provide unprecedented insights into the formation of this compound. The use of in-situ monitoring with techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can allow for the real-time tracking of reactants, intermediates, and products.

Of particular relevance is the application of two-dimensional (2D) NMR spectroscopy, which has proven effective in distinguishing between different isomers and substitution patterns in pyrazole systems. rsc.org For instance, in the acylation of related pyrazolones, 2D NMR can definitively differentiate between C-acylated and O-acylated products, a distinction that is critical for understanding the reactivity of the pyrazole core. rsc.org Combining experimental spectroscopic data with computational methods like Density Functional Theory (DFT) can further elucidate reaction pathways and transition states, providing a comprehensive picture of the reaction mechanism. mdpi.com

Multi-Omics Approaches in Biological Activity Profiling (e.g., Proteomics, Metabolomics)

To fully understand the biological effects of this compound, future research will likely move beyond traditional biological assays and embrace multi-omics approaches. mdpi.com Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, can provide a global and unbiased view of the cellular response to a compound. nih.govnih.gov

Proteomic profiling can identify the protein targets of this compound and uncover its mechanism of action by observing changes in protein expression and post-translational modifications. nih.gov Metabolomic analysis, on the other hand, can reveal alterations in metabolic pathways, offering insights into the physiological effects of the compound. nih.govmdpi.com The integration of these omics datasets can provide a comprehensive understanding of the compound's biological activity, aiding in the identification of potential therapeutic applications and off-target effects. mdpi.comnih.gov

Omics ApproachPotential Insights for this compound
Proteomics Identification of direct protein targets, elucidation of mechanism of action, and discovery of biomarkers of compound activity. nih.gov
Metabolomics Characterization of metabolic perturbations, understanding of physiological effects, and identification of potential toxicities. nih.gov

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research and drug discovery. researchgate.net These computational tools can be leveraged to accelerate the design and optimization of novel pyrazole derivatives, including analogs of this compound.

ML models can be trained on existing chemical data to predict a wide range of properties, such as biological activity, toxicity, and physicochemical characteristics, from a compound's structure. This predictive power can be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. Furthermore, generative AI models can be employed to design novel molecules with desired property profiles, opening up new avenues for the development of pyrazole-based compounds with enhanced efficacy and safety.

New Frontiers in Catalysis and Materials Science Applications

The unique structural features of the pyrazole ring make it an attractive scaffold for applications in catalysis and materials science. nih.gov The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making pyrazole derivatives valuable as ligands in coordination chemistry. nih.gov Future research could explore the use of this compound as a ligand for the development of novel catalysts for a variety of organic transformations.

In materials science, pyrazole derivatives have been investigated for their potential as extractants for metal ions and as components of fluorescent materials. rsc.orgijpsr.com The specific substituents on the pyrazole ring of this compound—the methoxy (B1213986), methyl, and phenyl groups—could impart unique properties that make it suitable for these and other advanced material applications.

Addressing Challenges in Specificity and Selectivity in Biological Applications

A major challenge in the development of therapeutic agents is achieving high specificity and selectivity for the intended biological target to minimize off-target effects and associated toxicities. For this compound, future research will need to focus on strategies to enhance its selectivity for specific biological targets.

This can be achieved through a combination of approaches. Structure-activity relationship (SAR) studies, guided by computational modeling, can help to identify the key structural features of the molecule that are responsible for its biological activity and selectivity. nih.gov This information can then be used to design and synthesize analogs with improved target specificity. Additionally, the exploration of different delivery systems and formulation strategies could help to target the compound to specific tissues or cells, further enhancing its therapeutic index. The repurposing of existing pyrazole compounds for new therapeutic indications is another strategy that could be explored to maximize their clinical potential. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.